molecular formula C10H11NO4S B2485615 Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate CAS No. 74695-30-0

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate

Cat. No.: B2485615
CAS No.: 74695-30-0
M. Wt: 241.26
InChI Key: WMGMBFDMUKUIRH-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate is a chemical compound with a thiophene ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate amides and esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate is unique due to its specific structure and the presence of both amide and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 3-(3-oxobutanamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevance in therapeutic applications.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a carboxylate group and an amide moiety. The synthesis typically involves the reaction of thiophene derivatives with appropriate acylating agents under controlled conditions. The structural formula can be represented as follows:

C9H11NO3S\text{C}_9\text{H}_{11}\text{N}\text{O}_3\text{S}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways such as the MAPK pathway, which is crucial for cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
HeLa15.2Induction of apoptosis
MCF-712.8MAPK pathway inhibition
A54918.5Cell cycle arrest

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • In Vitro Study on Cancer Cell Lines
    A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The most sensitive cell line was MCF-7, with an IC50 value of 12.8 µM, indicating strong anticancer potential.
  • Animal Model for Inflammation
    In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers in serum. This supports its therapeutic potential for inflammatory conditions.

Research Findings

The compound's biological activity has been linked to its ability to interact with specific molecular targets within cells:

  • MAPK Pathway Modulation : By inhibiting MKP-1, this compound affects downstream signaling cascades that regulate cell growth and apoptosis.
  • Cytokine Production Inhibition : The compound's effect on cytokine production suggests it could be beneficial in conditions characterized by chronic inflammation.

Properties

IUPAC Name

methyl 3-(3-oxobutanoylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-6(12)5-8(13)11-7-3-4-16-9(7)10(14)15-2/h3-4H,5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGMBFDMUKUIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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